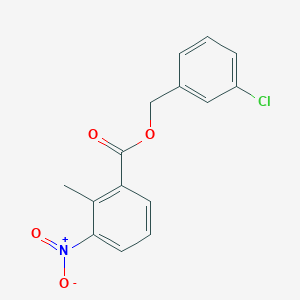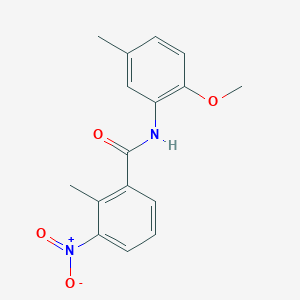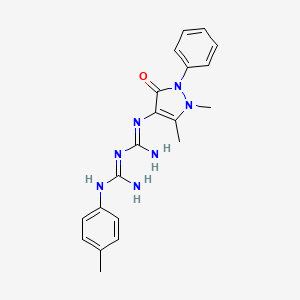![molecular formula C19H20N2O5 B5811752 methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5811752.png)
methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate, also known as MFPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MFPB belongs to the class of benzamide derivatives and has been studied extensively for its ability to modulate various biological pathways.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate is not fully understood, but it is believed to modulate various biological pathways by interacting with specific receptors and enzymes. In neuroscience, this compound has been shown to act as a dopamine D2 receptor antagonist, leading to its potential use in the treatment of Parkinson's disease. In cancer research, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and survival, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of dopamine receptors, inhibition of cancer cell growth, and immunomodulation. In neuroscience, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In immunology, this compound has been shown to modulate the activity of immune cells, leading to its potential use as an immunomodulator.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate in lab experiments is its specificity for certain receptors and enzymes, allowing for targeted modulation of specific biological pathways. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its potential therapeutic use.
Future Directions
For methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate research include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic use in various scientific fields. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate can be synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with furoyl chloride, followed by the reaction with piperidine and subsequent acylation with methyl chloroformate. The final product is obtained after purification using various chromatographic techniques.
Scientific Research Applications
Methyl 4-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate has been studied for its potential application in various scientific fields, including neuroscience, cancer research, and immunology. In neuroscience, this compound has been shown to modulate the activity of dopamine receptors, leading to its potential use in the treatment of neurological disorders such as Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been studied for its potential use as an immunomodulator, specifically in the treatment of autoimmune disorders.
properties
IUPAC Name |
methyl 4-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-25-19(24)14-4-6-15(7-5-14)20-17(22)13-8-10-21(11-9-13)18(23)16-3-2-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBGZLVRYAYUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5811694.png)
![N-cyclopentyl-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5811700.png)
![3-[(4-chlorophenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5811716.png)

![3-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5811725.png)

![N-benzyl-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5811730.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5811742.png)
![N'-[1-(4-chlorophenyl)ethylidene]-4,6-diphenyl-2-pyrimidinecarbohydrazide](/img/structure/B5811755.png)


![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)